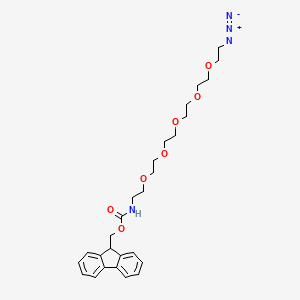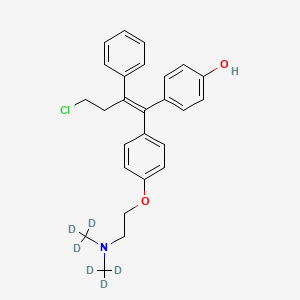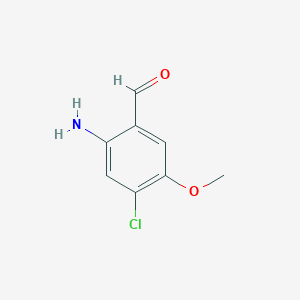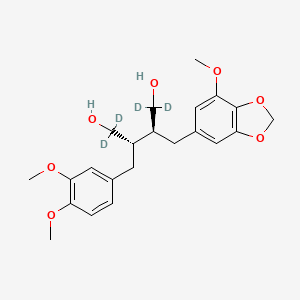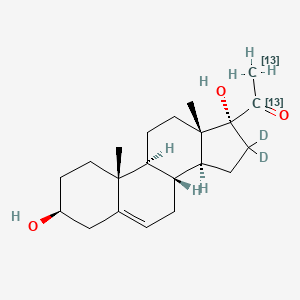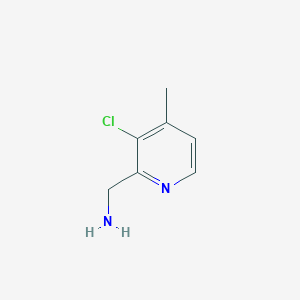![molecular formula C42H58O23 B15145568 bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate is a complex organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the protection of hydroxyl groups, followed by esterification and deprotection steps. The reaction conditions often require:
Protecting groups: Such as acetyl groups to protect hydroxyl functionalities.
Esterification agents: Such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection agents: Such as acidic or basic conditions to remove protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve:
Batch reactors: For controlled synthesis and purification.
Chromatographic techniques: For separation and purification of the final product.
Quality control: Using techniques like NMR, IR, and mass spectrometry to ensure the purity and structure of the compound.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
Oxidation products: Aldehydes or ketones.
Reduction products: Alcohols.
Substitution products: Ethers or amines.
科学的研究の応用
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme studies: Used to study enzyme-substrate interactions due to its multiple hydroxyl groups.
Biomolecular interactions: Investigated for its interactions with proteins and nucleic acids.
Medicine
Drug development: Potential use in the development of new pharmaceuticals due to its complex structure.
Biocompatibility studies: Evaluated for its compatibility with biological systems.
Industry
Materials science: Used in the development of new materials with specific properties.
Polymer chemistry: Potential use in the synthesis of new polymers with unique characteristics.
作用機序
The compound exerts its effects through interactions with various molecular targets, including:
Enzymes: Binding to active sites and influencing enzyme activity.
Receptors: Interacting with cell surface receptors and modulating signal transduction pathways.
Nucleic acids: Binding to DNA or RNA and affecting gene expression.
類似化合物との比較
Similar Compounds
Bisphenol A: Similar in structure but lacks the polyhydroxy functionalities.
Polyethylene glycol: Similar in having multiple hydroxyl groups but differs in its polymeric nature.
Uniqueness
Multiple hydroxyl groups: Provides unique reactivity and interaction potential.
Complex structure: Offers versatility in various applications, from medicinal chemistry to materials science.
特性
分子式 |
C42H58O23 |
|---|---|
分子量 |
930.9 g/mol |
IUPAC名 |
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate |
InChI |
InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42?/m1/s1 |
InChIキー |
MHVQDAOKYCPBQU-KAWDGCRNSA-N |
異性体SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O |
正規SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


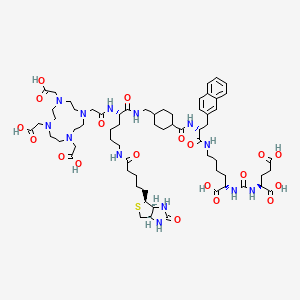
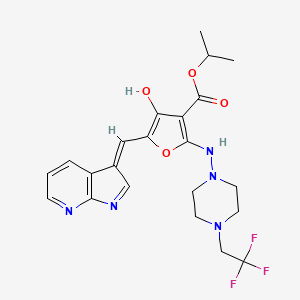
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
